molecular formula C83H107N6+3 B14131312 [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane CAS No. 68334-64-5

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane

Cat. No.: B14131312
CAS No.: 68334-64-5
M. Wt: 1188.8 g/mol
InChI Key: JYUZHJGKBLFWSO-UHFFFAOYSA-N
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Description

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane is a complex organic compound known for its vibrant color and applications in various fields. It is often used as a dye and has significant importance in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane typically involves the condensation of 4-(diethylamino)benzaldehyde with benzylidene compounds under acidic conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, leuco forms, and substituted aromatic compounds, depending on the type of reaction and conditions used .

Scientific Research Applications

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as proteins and nucleic acids. It can intercalate into DNA, affecting its structure and function. The pathways involved include binding to specific sites on biological molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium acetate
  • [4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride

Uniqueness

Compared to similar compounds, [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane is unique due to its specific diethylamino and phenylmethylidene groups, which confer distinct chemical properties and applications. Its vibrant color and stability make it particularly valuable in various research and industrial applications .

Properties

CAS No.

68334-64-5

Molecular Formula

C83H107N6+3

Molecular Weight

1188.8 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane

InChI

InChI=1S/3C27H33N2.2CH4/c3*1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;;/h3*9-21H,5-8H2,1-4H3;2*1H4/q3*+1;;

InChI Key

JYUZHJGKBLFWSO-UHFFFAOYSA-N

Canonical SMILES

C.C.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3

Origin of Product

United States

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